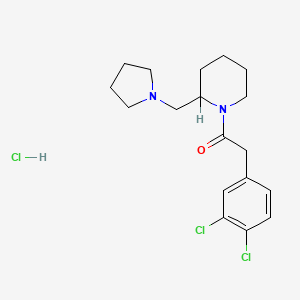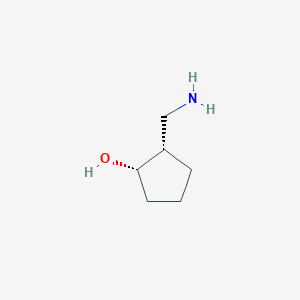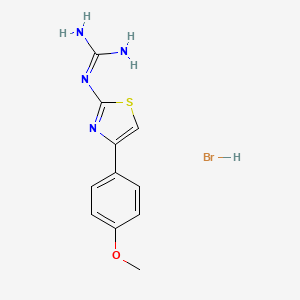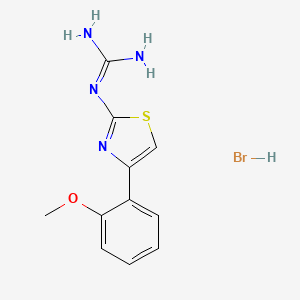
O-Acetyl Cefdinir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Acetyl Cefdinir, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₅N₅O₆S₂ and its molecular weight is 437.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Efficacy
Cefdinir has demonstrated good in vitro activity against many pathogens commonly causative in community-acquired infections, including respiratory tract and skin infections. Its efficacy extends to a wide range of mild-to-moderate infections, showcasing good coverage against Haemophilus influenzae, Moraxella catarrhalis, and penicillin-susceptible Streptococcus pneumoniae (Perry & Scott, 2004). Cefdinir is stable to hydrolysis by commonly occurring plasmid-mediated beta-lactamases, retaining good activity against beta-lactamase-producing strains of H. influenzae and M. catarrhalis.
Pharmacokinetics and Drug Delivery Systems
The pharmacokinetics of Cefdinir allows for once- or twice-daily administration, with the drug distributing into various tissues and fluids effectively. Recent studies have focused on enhancing its dissolution rate and bioavailability through innovative drug delivery systems. For example, loading Cefdinir onto mesoporous silica has been shown to enhance drug dissolution and maintain the physical stability of its amorphous form, offering a promising method to improve its therapeutic efficacy (Raghad Al Nuss & H. E. Zein, 2021).
Novel Applications
Cefdinir's role extends beyond traditional antibacterial use, exploring its potential in treating pediatric neuropsychiatric disorders. A pilot randomized trial investigated the safety and efficacy of Cefdinir in reducing obsessive-compulsive and/or tic severity in children with new-onset symptoms, revealing notable, albeit nonstatistically significant, improvements in tic symptoms compared to a placebo group (Murphy et al., 2015). This indicates a potential neuroprotective aspect of beta-lactam antibiotics beyond their antimicrobial properties.
作用機序
Target of Action
O-Acetyl Cefdinir, a derivative of the antibiotic Cefdinir , primarily targets bacterial cells, specifically their cell wall synthesis machinery . The primary targets are the penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
this compound operates by inhibiting bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs). This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This interference in cell wall synthesis leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .
Pharmacokinetics
Cefdinir is orally administered, and its bioavailability ranges from 16% to 21%, which is dose-dependent . It has a protein binding capacity of 60% to 70%, and its elimination half-life is approximately 1.7 ± 0.6 hours . The drug is negligibly metabolized and is primarily excreted in the urine .
Result of Action
The primary result of this compound’s action is the death of bacterial cells due to cell lysis. By inhibiting the synthesis of the bacterial cell wall, the bacteria are unable to maintain their structural integrity, leading to cell death . This results in the effective treatment of bacterial infections.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamase enzymes, produced by some bacteria to resist β-lactam antibiotics, can affect the drug’s efficacy . Other factors such as pH, temperature, and the presence of other interacting substances can also potentially influence the action of this compound .
生化学分析
Biochemical Properties
O-Acetyl Cefdinir interacts with various enzymes and proteins in biochemical reactions. It is known to bind to penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall . The binding of this compound to these proteins inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis in bacteria, leading to cell lysis and death . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in bacterial cells.
Molecular Mechanism
The mechanism of action of this compound involves its binding to penicillin-binding proteins (PBPs) in the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death . This mechanism involves enzyme inhibition and changes in gene expression in bacterial cells.
Temporal Effects in Laboratory Settings
The bactericidal effect of this compound is achieved by its binding to penicillin-binding proteins . It is bactericidal at concentrations slightly greater than or equal to the minimum inhibitory concentration (MIC) and demonstrates a notable postantibiotic effect, even against some Gram-negative organisms .
Transport and Distribution
It is known that Cefdinir, the parent compound, distributes into various tissues (e.g., sinus and tonsil) and fluids (e.g., middle ear) .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the periplasmic space of bacterial cells where it can interact with penicillin-binding proteins involved in cell wall synthesis .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of O-Acetyl Cefdinir involves the acetylation of Cefdinir, which is a third-generation cephalosporin antibiotic. The acetylation reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions for several hours to ensure complete acetylation of the Cefdinir molecule.", "Starting Materials": [ "Cefdinir", "Acetic anhydride", "Pyridine or triethylamine" ], "Reaction": [ "Step 1: Dissolve Cefdinir in pyridine or triethylamine and add acetic anhydride dropwise with stirring.", "Step 2: Heat the reaction mixture under reflux conditions for several hours.", "Step 3: Cool the reaction mixture and add water to quench the reaction.", "Step 4: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |
CAS番号 |
127770-93-8 |
分子式 |
C₁₆H₁₅N₅O₆S₂ |
分子量 |
437.45 |
同義語 |
(6R,7R)-7-[[(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; [6R-[6α,7β(Z)]]-7-[[[(Acetyloxy)imino](2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabic |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








